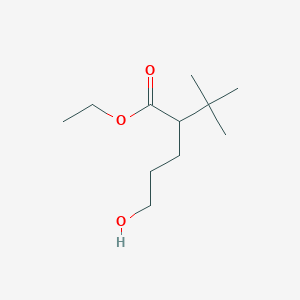
Ethyl 2-tert-butyl-5-hydroxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-tert-butyl-5-hydroxypentanoate is an organic compound with the molecular formula C11H22O3 It is a derivative of pentanoic acid, featuring a tert-butyl group and a hydroxyl group on the pentanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-tert-butyl-5-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of 2-tert-butyl-5-hydroxypentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may utilize continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-tert-butyl-5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-tert-butyl-5-oxopentanoate or 2-tert-butyl-5-carboxypentanoate.
Reduction: Formation of 2-tert-butyl-5-hydroxypentanol.
Substitution: Formation of various substituted pentanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-tert-butyl-5-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-tert-butyl-5-hydroxypentanoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its potential effects in biological systems .
Comparaison Avec Des Composés Similaires
Ethyl 2-tert-butyl-5-hydroxypentanoate can be compared with other similar compounds, such as:
tert-Butyl 5-hydroxypentanoate: Lacks the ethyl ester group, making it less versatile in certain reactions.
Ethyl 2-tert-butyl-4-hydroxypentanoate: Differing position of the hydroxyl group can lead to different reactivity and applications.
Ethyl 2-tert-butyl-5-oxopentanoate:
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
645413-25-8 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
ethyl 2-tert-butyl-5-hydroxypentanoate |
InChI |
InChI=1S/C11H22O3/c1-5-14-10(13)9(7-6-8-12)11(2,3)4/h9,12H,5-8H2,1-4H3 |
Clé InChI |
GQGFHSOGWAQPLK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCO)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


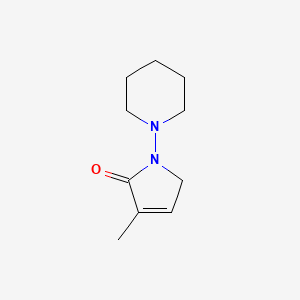
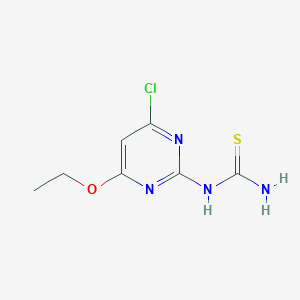
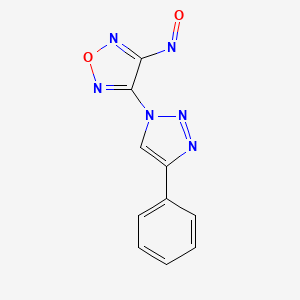
![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
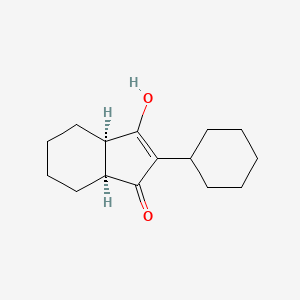
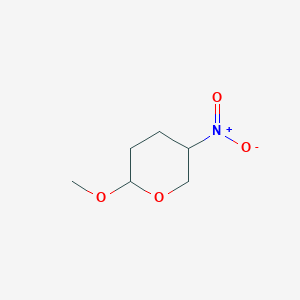
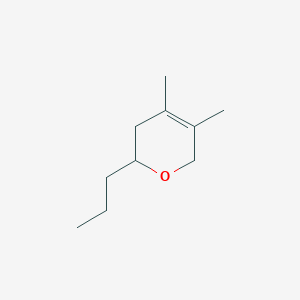
![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
